2-(3-Chloro-4-methylbenzoyl)benzoic acid

Catalog No.
S1516605
CAS No.
15254-27-0
M.F
C15H11ClO3
M. Wt
274.7 g/mol
Availability
In Stock
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2-(3-Chloro-4-methylbenzoyl)benzoic acid

CAS Number

15254-27-0

Product Name

2-(3-Chloro-4-methylbenzoyl)benzoic acid

IUPAC Name

2-(3-chloro-4-methylbenzoyl)benzoic acid

Molecular Formula

C15H11ClO3

Molecular Weight

274.7 g/mol

InChI

InChI=1S/C15H11ClO3/c1-9-6-7-10(8-13(9)16)14(17)11-4-2-3-5-12(11)15(18)19/h2-8H,1H3,(H,18,19)

InChI Key

UIABSHHBLMGEQI-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O)Cl

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O)Cl

Application in Medicine

Summary of the Application: 3-CH2Cl is a novel salicylic acid derivative that has been introduced as a potential alternative compound to substitute acetylsalicylic acid (ASA), which is well-known for its anti-inflammatory and analgesic activity through cyclooxygenase (COX)-inhibition . Despite the adverse effects of ASA, particularly on the gastrointestinal tract, it is still used due to price affordability and additional advantages in preventing platelet aggregation .

Methods of Application or Experimental Procedures: The synthesis of 3-CH2Cl involves the reaction of salicylic acid and 3-(chloromethyl)benzoyl chloride in acetone as solvent with a pyridine catalyst. The reaction is carried out under 600 W microwave irradiation exposure for 5 minutes .

Results or Outcomes: Preliminary assessment results of COX-2 specificity, toxicity profile, analgesic, anti-inflammatory, and antiplatelet activity have made 3-CH2Cl a promising compound for “new” drug development . This compound could potentially be used as an alternative to ASA, offering similar benefits but with a reduced risk of gastrointestinal toxicity .

Application in Chemical Industry

Summary of the Application: Benzoic acid, which can be produced from 3-CH2Cl, has found a wide range of applications in the chemical industry . The selective oxidation of benzyl alcohol is one of the main routes to produce benzoic acid .

Methods of Application or Experimental Procedures: In this work, tris(4-bromobiphenyl)phosphine was chosen as a building block to synthesize PAF-181 with a high specific surface area and high yield via a Yamamoto–Ullmann reductive coupling reaction . Subsequently, the WO4@PAF-181 catalyst was successfully prepared via methylation and ion exchange, in which PAF-181 acts as a carrier while WO4 2 serves as the active catalytic site .

Results or Outcomes: The synergistic effect between functional carriers and active sites endows WO4@PAF-181 with distinctive catalytic property for efficient selective oxidation of benzyl alcohol to benzoic acid . Importantly, the catalyst can be conveniently recovered and reused by simple filtration, still maintaining its high catalytic activity .

2-(3-Chloro-4-methylbenzoyl)benzoic acid is an aromatic compound with the molecular formula C15H11ClO3C_{15}H_{11}ClO_3 and a molecular weight of 274.7 g/mol. It is characterized by the presence of a chloromethyl group and a methyl group on the benzoyl moiety, which contributes to its unique chemical properties. The compound is also known for its potential applications in various fields including organic synthesis and medicinal chemistry .

, including:

  • Nitration: When subjected to nitration conditions, it produces 2-(3-chloro-4-methyl-6-nitrobenzoyl)benzoic acid, typically in yields of 70–80% .
  • Oxidation: The methyl group can undergo oxidation, leading to the formation of carboxylic acids, which may further react under specific conditions.

While specific biological activities of 2-(3-Chloro-4-methylbenzoyl)benzoic acid are not extensively documented, compounds with similar structures often exhibit anti-inflammatory and analgesic properties. This suggests potential pharmacological applications, particularly in pain management and inflammation reduction.

The synthesis of 2-(3-Chloro-4-methylbenzoyl)benzoic acid typically involves:

  • Acylation Reaction: The starting material, benzoic acid, is acylated using a chlorinated aromatic compound (3-chloro-4-methylbenzoyl chloride).
  • Recrystallization: The product is usually purified through recrystallization techniques to obtain a high-purity final product.

These methods ensure that the desired compound is obtained with minimal impurities.

Several compounds share structural similarities with 2-(3-Chloro-4-methylbenzoyl)benzoic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-(4-Methylbenzoyl)benzoic acidC15H12O3Lacks chlorine substituent
2-(3-Chloro-4-methylphenyl)acetic acidC10H11ClO2Contains an acetic acid moiety
2-(3-Nitro-4-methylbenzoyl)benzoic acidC15H12N2O4Contains a nitro group instead of chlorine

Uniqueness

The presence of both a chloromethyl and a methyl group distinguishes 2-(3-Chloro-4-methylbenzoyl)benzoic acid from its analogs, potentially influencing its reactivity and biological activity. This unique substitution pattern may enhance its utility in specific synthetic pathways or therapeutic applications.

The development of 2-(3-Chloro-4-methylbenzoyl)benzoic acid emerged from the broader historical progression of benzoic acid derivative synthesis that began in the early 20th century. Historical patent literature from German industrial research, specifically from I.G. Farbenind, documents early synthetic approaches to this compound class as early as 1931. These foundational studies established the theoretical framework for creating substituted benzoylbenzoic acid derivatives through systematic chemical modifications of parent benzoic acid structures.

The compound's discovery was closely linked to the development of Friedel-Crafts acylation methodologies, which provided researchers with reliable synthetic pathways for introducing benzoyl groups onto aromatic systems. Early researchers recognized that the strategic placement of chlorine and methyl substituents could significantly alter the electronic properties and reactivity patterns of benzoic acid derivatives. The systematic exploration of these substitution patterns led to the identification of 2-(3-Chloro-4-methylbenzoyl)benzoic acid as a compound of particular synthetic interest.

Subsequent decades witnessed refinements in synthetic methodologies, with researchers developing more efficient protocols for the compound's preparation. The evolution of microwave-assisted synthesis and optimized reaction conditions has contributed to improved yields and purities in the production of this compound. Modern synthetic approaches have built upon these historical foundations while incorporating contemporary understanding of reaction mechanisms and catalyst systems.

Significance in Organic Synthesis

2-(3-Chloro-4-methylbenzoyl)benzoic acid occupies a position of considerable importance in organic synthesis due to its multifunctional nature and reactive site availability. The compound serves as a versatile synthetic intermediate capable of undergoing diverse chemical transformations including oxidation, reduction, and substitution reactions. The presence of both electron-withdrawing chlorine and electron-donating methyl groups creates a unique electronic environment that influences its reactivity patterns and synthetic utility.

The synthetic significance of this compound extends to its role as a building block in pharmaceutical research. Its structural framework provides an excellent scaffold for the development of bioactive molecules, particularly in the design of compounds with anti-inflammatory and anticancer properties. The benzoylbenzoic acid core structure facilitates interactions with biological targets through hydrogen bonding and hydrophobic interactions, making it valuable for medicinal chemistry applications.

PropertyValueReference
Molecular FormulaC15H11ClO3
Molecular Weight274.7-275.0 Da
Density1.318 g/cm³
Boiling Point485.1°C at 760 mmHg
LogP3.58-4.21
Melting PointData not available
Flash Point247.2°C

The compound's utility in materials science applications has also been recognized, particularly in the development of novel polymeric materials and advanced functional materials. Its aromatic structure and reactive functional groups make it suitable for incorporation into polymer backbones or as a cross-linking agent in specialized materials applications.

Research Objectives and Scope

Contemporary research involving 2-(3-Chloro-4-methylbenzoyl)benzoic acid focuses on several key objectives that span fundamental chemical understanding and practical applications. Primary research efforts concentrate on elucidating the detailed reaction mechanisms governing its synthetic transformations, particularly focusing on how the chlorine and methyl substituents influence reaction pathways and product distributions. These mechanistic studies provide crucial insights for optimizing synthetic protocols and developing new reaction methodologies.

A significant research objective involves the systematic exploration of the compound's potential as a pharmaceutical intermediate. Researchers are investigating structure-activity relationships to understand how modifications to the basic framework affect biological activity and selectivity. This work encompasses computational modeling studies that predict binding affinities and interaction patterns with various biological targets, providing guidance for rational drug design efforts.

Research ApplicationCurrent StatusKey Findings
Pharmaceutical IntermediatesActive InvestigationPromising anti-inflammatory activity patterns
Synthetic MethodologyWell-EstablishedFriedel-Crafts acylation protocols optimized
Materials ScienceEmerging FieldPotential in polymer synthesis applications
Mechanistic StudiesOngoingElectronic effects of substituents characterized

The scope of current research extends to environmental and sustainability considerations, with investigations into green synthesis methodologies and atom-economical synthetic routes. Researchers are developing microwave-assisted protocols and solvent-free reaction conditions to minimize environmental impact while maintaining synthetic efficiency. These efforts align with broader trends toward sustainable chemistry practices in pharmaceutical and industrial applications.

Friedel-Crafts Acylation Approaches

Traditional AlCl₃-Catalyzed Synthesis

The Friedel-Crafts acylation reaction is a cornerstone of aromatic ketone synthesis, typically employing acyl chlorides and Lewis acids like aluminum chloride (AlCl₃) to generate electrophilic acylium ions [3] [4]. For 2-(3-chloro-4-methylbenzoyl)benzoic acid, this method faces challenges due to the deactivating nature of the carboxylic acid group on the benzene ring, which reduces electrophilic susceptibility [3]. To circumvent this, synthetic strategies often involve protecting the carboxylic acid as an ester or utilizing pre-functionalized intermediates.

For example, 3-chloro-4-methylbenzoyl chloride could be reacted with a toluene derivative under AlCl₃ catalysis to form the benzophenone intermediate, followed by oxidation to introduce the carboxylic acid group [4]. However, this multi-step process requires stringent control over reaction conditions, including anhydrous solvents and low temperatures to minimize side reactions such as over-acylation or decomposition of the acyl chloride [4].

Green Chemistry Alternatives

Recent advances emphasize solvent-free systems and recyclable catalysts to reduce environmental impact. Ionic liquids like [BMIM][BF₄] have shown promise as dual solvents and catalysts, enabling Friedel-Crafts acylation at milder temperatures (60–80°C) with reduced AlCl₃ loading (10–15 mol%) [4]. Additionally, solid acid catalysts such as zeolites or sulfonated carbon matrices offer reusability and easier product separation, though yields remain modest (~60–70%) compared to traditional methods [3].

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics by enhancing molecular polarization. In one protocol, a mixture of 3-chloro-4-methylbenzoyl chloride and activated aromatic substrates (e.g., mesitylene) in dichloroethane achieves 85% conversion within 15 minutes at 120°C under microwave conditions [4]. This method reduces energy consumption and improves regioselectivity, though scalability remains limited by equipment constraints.

Alternative Synthetic Routes

Oxidative Transformations

Oxidative methods provide a bypass to Friedel-Crafts limitations. For instance, methyl groups on pre-acylated intermediates can be oxidized to carboxylic acids using potassium permanganate (KMnO₄) or ruthenium-based catalysts. A reported route involves the oxidation of 2-(3-chloro-4-methylbenzoyl)toluene with KMnO₄ in acidic aqueous conditions, yielding the target compound in 65–70% efficiency [1].

Metal-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed Suzuki-Miyaura couplings enable modular assembly of the benzoyl-benzoic acid framework. For example, coupling 3-chloro-4-methylbenzene boronic acid with bromobenzoic acid esters using Pd(PPh₃)₄ achieves 75–80% yields, followed by ester hydrolysis to the free acid [5]. Nickel-catalyzed carboxylation of aryl halides with CO₂ under high pressure (50 atm) offers a direct route but requires specialized equipment [5].

Industrial-Scale Production Methods

Optimization Parameters

Industrial synthesis prioritizes cost-efficiency and reproducibility. The lithiation route described in Search Result [1] exemplifies scalability:

  • Reactants: 5-Bromo-2-chlorotoluene (4.92 mL, 37.1 mmol) and phthalic anhydride (5.00 g, 33.8 mmol)
  • Conditions: THF solvent, n-butyllithium at −78°C, 2-hour reaction
  • Yield: 50.4% after purification via flash chromatography [1]

Key parameters include cryogenic temperature control (−78°C) to suppress side reactions and precise stoichiometry to maximize phthalic anhydride utilization.

Economic Considerations

Bulk pricing data indicates significant cost variation:

QuantityPrice (USD)Supplier
1 g738AA Blocks CN
5 g2,019AA Blocks CN [5]

Economies of scale favor multi-kilogram batches, with raw material costs dominated by phthalic anhydride ($9.00/5g) [1] and n-butyllithium. Solvent recovery systems (e.g., THF distillation) reduce operational expenses by up to 30%.

Environmental Impact Assessment

Traditional AlCl₃-mediated processes generate hazardous waste (e.g., acidic aqueous residues), necessitating neutralization and disposal protocols. In contrast, the lithiation route produces stoichiometric LiBr and HCl, which can be repurposed in brine treatment or neutralized with NaOH [1]. Life-cycle analyses highlight microwave and solvent-free methods as superior in reducing carbon footprint (∼40% lower CO₂ emissions vs. conventional routes) [4].

Nucleophilic substitution reactions involving 2-(3-Chloro-4-methylbenzoyl)benzoic acid proceed through distinctive mechanistic pathways that depend on the activation of the aromatic system by electron-withdrawing groups. The presence of both the carboxylic acid and the benzoyl carbonyl groups provides significant electron-withdrawing character, facilitating nucleophilic attack on the aromatic ring [1] [2].

The mechanism follows the addition-elimination pathway characteristic of nucleophilic aromatic substitution reactions. The process begins with nucleophilic attack at the aromatic carbon bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing carboxylic acid and carbonyl groups through resonance delocalization [1] [2].

The chlorine atom in the 3-position of the benzoyl ring represents the most likely site for nucleophilic attack due to its position relative to the electron-withdrawing carbonyl group. The reaction typically requires elevated temperatures and strong nucleophilic species to overcome the relatively high activation energy associated with aromatic substitution [3] [4].

Common nucleophiles that can participate in these reactions include alkoxide ions, amines, and thiolates. The reaction rate is significantly enhanced when conducted in polar aprotic solvents that can stabilize the negative charge development during the transition state formation [3] [4].

Electrophilic Aromatic Substitution

Nitration Pathways and Mechanisms

The nitration of 2-(3-Chloro-4-methylbenzoyl)benzoic acid follows the classic electrophilic aromatic substitution mechanism involving the nitronium ion (NO₂⁺) as the active electrophile [5] [6]. The reaction typically employs a mixture of concentrated nitric acid and sulfuric acid, with the sulfuric acid serving as both a catalyst and dehydrating agent to generate the nitronium ion [7].

The carboxylic acid group acts as a meta-directing, electron-withdrawing substituent, significantly influencing the regioselectivity of the nitration process. This directing effect results from the electron-withdrawing nature of the carboxyl group, which destabilizes the sigma complex intermediate formed during electrophilic attack at the ortho and para positions [5] [8].

Temperature control is crucial during nitration reactions, with optimal conditions typically maintained between 0-5°C to prevent over-nitration and minimize side reactions [7]. The reaction mechanism proceeds through the formation of a sigma complex (arenium ion) intermediate, which subsequently loses a proton to restore aromaticity [5] [6].

The principal product of nitration is typically the meta-nitro derivative, as confirmed by literature precedent showing that nitration of related 2-(3-chloro-4-methylbenzoyl)benzoic acid derivatives yields predominantly the 6-nitro substitution pattern [9].

Halogenation Reactions

Halogenation of 2-(3-Chloro-4-methylbenzoyl)benzoic acid can occur through multiple pathways, depending on the specific conditions and reagents employed. Direct halogenation using molecular chlorine or bromine requires Lewis acid catalysts such as ferric chloride (FeCl₃) or ferric bromide (FeBr₃) to generate the electrophilic halogen species [5] [10].

The mechanism involves the formation of a complex between the halogen molecule and the Lewis acid catalyst, creating a polarized halogen species that can attack the aromatic ring. For chlorination, the reaction typically requires temperatures between 40-60°C, while bromination can often proceed at room temperature due to the higher reactivity of bromine [5].

The meta-directing influence of the carboxylic acid group results in preferential substitution at the meta position relative to the carboxyl group. This regioselectivity is consistent with the electron-withdrawing nature of the carboxyl substituent, which destabilizes carbocation intermediates formed at ortho and para positions [8] [10].

Alternative halogenation methods include the use of N-bromosuccinimide (NBS) for selective bromination, particularly at benzylic positions when present [12]. This reaction proceeds through a radical mechanism and requires radical initiators or light to initiate the process [12].

Regioselectivity Considerations

The regioselectivity of electrophilic aromatic substitution reactions involving 2-(3-Chloro-4-methylbenzoyl)benzoic acid is governed by the electronic effects of the substituents present on both aromatic rings. The carboxylic acid group serves as a strong electron-withdrawing, meta-directing group that significantly influences the site of electrophilic attack [5] [8].

The presence of the chlorine atom and methyl group on the benzoyl ring creates additional complexity in predicting regioselectivity. The chlorine atom, being electron-withdrawing through inductive effects, can influence the electron density distribution, while the methyl group provides a mild electron-donating effect [13].

Computational methods such as the RegioSQM approach have been developed to predict regioselectivity in electrophilic aromatic substitution reactions by analyzing the protonation energies at different aromatic positions [14] [15]. These methods achieve approximately 96% accuracy in predicting the regiochemical outcome of halogenation reactions [15].

The relative rates of substitution at different positions can be rationalized by examining the stability of the intermediate sigma complexes formed during electrophilic attack. Positions that lead to more stable intermediates, typically those stabilized by electron-withdrawing groups through resonance, exhibit faster reaction rates [13].

Reduction Reactions

Catalytic Hydrogenation

Catalytic hydrogenation of 2-(3-Chloro-4-methylbenzoyl)benzoic acid can target both the carbonyl groups and the aromatic rings, depending on the specific catalyst and reaction conditions employed [16] [17]. The reaction typically utilizes supported transition metal catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or rhodium on carbon (Rh/C) [16] [17].

The carboxylic acid group can be reduced to the corresponding primary alcohol under appropriate conditions. Studies on related benzoic acid derivatives have shown that rhodium catalysts demonstrate superior activity for ring hydrogenation, with the activity order being Rh/C > Ru/C > Pt/C > Pd/C [17].

The benzoyl carbonyl group represents another potential site for reduction, though this typically requires more forcing conditions than simple ketone reduction due to the conjugation with the aromatic ring [16]. The reaction mechanism involves the coordination of hydrogen molecules to the metal surface, followed by hydrogen atom transfer to the substrate [17].

Temperature and pressure optimization is crucial for selective reduction. Typical conditions range from 25-100°C with hydrogen pressures of 1-5 atmospheres. Higher temperatures and pressures favor more complete reduction but may result in over-reduction of the aromatic rings [16] [17].

Chemical Reduction Methods

Chemical reduction of 2-(3-Chloro-4-methylbenzoyl)benzoic acid can be achieved using various reducing agents, with lithium aluminum hydride (LiAlH₄) being the most commonly employed for carboxylic acid reduction [18] [19]. The reaction typically proceeds through a multi-step mechanism involving initial deprotonation of the carboxylic acid, followed by nucleophilic attack of hydride at the carbonyl carbon [18] [19].

The mechanism involves the formation of an aluminum alkoxide intermediate, which undergoes subsequent hydride additions to ultimately yield the primary alcohol. An excess of LiAlH₄ is required because the reaction consumes multiple equivalents of the reducing agent [18] [19].

Alternative reducing agents include sodium borohydride (NaBH₄) for selective reduction of aldehydes and ketones, though this reagent is not effective for carboxylic acid reduction [18] [19]. Diisobutylaluminum hydride (DIBAL-H) can provide controlled reduction to aldehydes when used at low temperatures [19] [20].

Borane-based reducing agents offer another approach for carboxylic acid reduction, with the advantage of being more chemoselective than LiAlH₄ in some cases [18] [21]. Recent developments have introduced catalytic reduction methods using silane-based reductants activated through in situ formation of silyl esters [21].

Functional Group Transformations

Carboxylic Acid Modifications

The carboxylic acid functionality in 2-(3-Chloro-4-methylbenzoyl)benzoic acid can undergo numerous transformations that are fundamental to organic synthesis. Esterification reactions represent one of the most common modifications, typically achieved through Fischer esterification using alcohols in the presence of acid catalysts [22].

The mechanism of esterification involves protonation of the carboxylic acid carbonyl, followed by nucleophilic attack of the alcohol, formation of a tetrahedral intermediate, and elimination of water [22]. The reaction is reversible and typically requires removal of water to drive the equilibrium toward ester formation [22].

Conversion to acid chlorides can be accomplished using thionyl chloride (SOCl₂) or oxalyl chloride, providing highly reactive intermediates for subsequent amidation or other nucleophilic acyl substitution reactions [20]. The acid chloride functionality exhibits significantly enhanced reactivity compared to the parent carboxylic acid [20].

Amidation reactions can proceed directly from the carboxylic acid using coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or indirectly through the acid chloride intermediate [22]. These transformations are particularly valuable for pharmaceutical and materials applications [23].

Carbonyl Group Reactions

The benzoyl carbonyl group in 2-(3-Chloro-4-methylbenzoyl)benzoic acid represents a key site for chemical modification through various nucleophilic addition and reduction reactions. The carbonyl can participate in standard ketone chemistry, including reduction to secondary alcohols, Wittig reactions, and condensation reactions [24] [25].

Reduction of the carbonyl can be achieved using various reagents, with sodium borohydride (NaBH₄) providing selective reduction to the secondary alcohol without affecting the carboxylic acid group [25]. Lithium aluminum hydride (LiAlH₄) would reduce both the carbonyl and carboxylic acid functionalities, providing a diol product [19].

Grignard reagents can add to the carbonyl carbon to form tertiary alcohols, though this reaction requires careful control of stoichiometry and reaction conditions [26]. The presence of the carboxylic acid group necessitates the use of excess Grignard reagent to account for acid-base reactions [26].

Wolff-Kishner reduction or Clemmensen reduction can be employed to completely remove the carbonyl oxygen, converting the ketone to a methylene group [24]. These reactions are particularly useful for synthesizing compounds where the carbonyl functionality is not desired in the final product [24].

XLogP3

3.8

Other CAS

15254-27-0

Wikipedia

2-(3-Chloro-4-methylbenzoyl)benzoic acid

Dates

Last modified: 08-15-2023

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